n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate
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Overview
Description
n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoethyl group, a benzylphenylamino group, and an acetamide group. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate typically involves the following steps:
N-Alkylation of Amides: This method involves the reaction of an amide with an alcohol in the presence of a catalyst.
Acylation of Amines: Another method involves the acylation of amines using esters as the acyl source.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aminoethyl group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzylphenylamino group to its reduced form.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced amines, and substitution may yield substituted derivatives.
Scientific Research Applications
Chemistry: n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of molecular recognition.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features make it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and solubility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the benzylphenylamino group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- n-(2-Aminoethyl)-2-(phenylamino)acetamide
- n-(2-Aminoethyl)-2-(benzylamino)acetamide
- n-(2-Aminoethyl)-2-(phenylamino)acetamide maleate
Comparison:
- n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate is unique due to the presence of both benzyl and phenyl groups, which enhance its hydrophobic interactions and binding affinity.
- n-(2-Aminoethyl)-2-(phenylamino)acetamide lacks the benzyl group, which may reduce its hydrophobic interactions.
- n-(2-Aminoethyl)-2-(benzylamino)acetamide lacks the phenyl group, which may affect its binding affinity.
- n-(2-Aminoethyl)-2-(phenylamino)acetamide maleate is similar but may have different solubility and stability properties due to the absence of the benzyl group.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-aminoethyl)-2-(N-benzylanilino)acetamide;but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.C4H4O4/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15;5-3(6)1-2-4(7)8/h1-10H,11-14,18H2,(H,19,21);1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWQMCCSTDJOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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